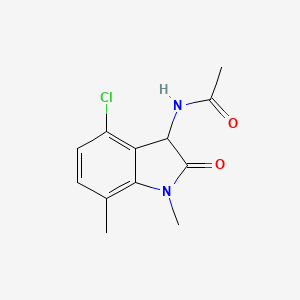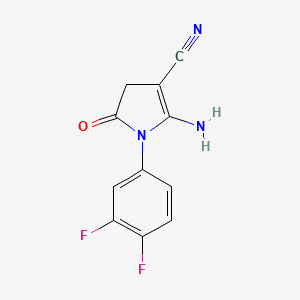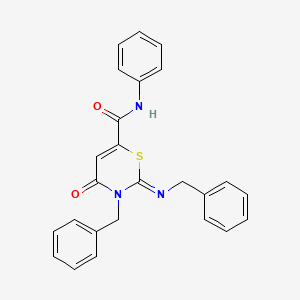![molecular formula C27H23F4N3O2S2 B11069761 4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11069761.png)
4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that belongs to the class of quinolinediones. This compound is characterized by the presence of a fluorophenyl group, a trifluoromethylbenzylsulfanyl group, and a thiadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multiple steps. One common approach includes the following steps:
Formation of the quinolinedione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the trifluoromethylbenzylsulfanyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the thiadiazole moiety: This step typically involves the reaction of thiosemicarbazide with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolinediones, hydroquinones, and quinone derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 4-(4-Bromophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorophenyl)-7,7-dimethyl-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione imparts unique electronic properties that can enhance its biological activity and stability. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C27H23F4N3O2S2 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7,7-dimethyl-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C27H23F4N3O2S2/c1-26(2)12-20-23(21(35)13-26)19(16-6-8-18(28)9-7-16)11-22(36)34(20)24-32-33-25(38-24)37-14-15-4-3-5-17(10-15)27(29,30)31/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
BGWDTDOQWBZHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11069684.png)
![8-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11069686.png)
![Ethyl [3'-benzyl-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11069691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B11069693.png)

![9-[(Z)-(4-chlorophenyl)diazenyl]-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11069702.png)
![2-amino-4-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11069707.png)



![1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11069739.png)

![2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11069751.png)
![Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B11069764.png)
